2-(Naphthalen-2-yl)pyridin-4-ol

Aldosterone Synthase Inhibition CYP11B2 Regioisomer Selectivity

2-(Naphthalen-2-yl)pyridin-4-ol (CAS 1261992-15-7, molecular formula C₁₅H₁₁NO, MW 221.25 g/mol) is a heteroaromatic compound comprising a 4-hydroxypyridine ring directly coupled to a naphthalene moiety at the 2-position. It belongs to the pyridinylnaphthalene class, which has been extensively explored as a scaffold for aldosterone synthase (CYP11B2) inhibition.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 1261992-15-7
Cat. No. B6414665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-2-yl)pyridin-4-ol
CAS1261992-15-7
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C=CN3
InChIInChI=1S/C15H11NO/c17-14-7-8-16-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17)
InChIKeyTXRWPXZYANJNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-2-yl)pyridin-4-ol (CAS 1261992-15-7): Chemical Class and Molecular Baseline for Procurement


2-(Naphthalen-2-yl)pyridin-4-ol (CAS 1261992-15-7, molecular formula C₁₅H₁₁NO, MW 221.25 g/mol) is a heteroaromatic compound comprising a 4-hydroxypyridine ring directly coupled to a naphthalene moiety at the 2-position . It belongs to the pyridinylnaphthalene class, which has been extensively explored as a scaffold for aldosterone synthase (CYP11B2) inhibition [1]. The compound exists in tautomeric equilibrium with its 4-pyridone form (2-naphthalen-2-yl-1H-pyridin-4-one), a property that differentiates it from non-hydroxylated analogs such as 3-(naphthalen-2-yl)pyridine and influences its hydrogen-bonding capacity and target engagement profile .

Why 2-(Naphthalen-2-yl)pyridin-4-ol Cannot Be Substituted by Generic Pyridinylnaphthalene Analogs


Within the pyridinylnaphthalene class, the position of the pyridine nitrogen and the nature of the heterocyclic substituent critically determine both target potency and off-target liability. The hydroxyl substituent at the 4-position of the pyridine ring in this compound introduces a hydrogen-bond donor/acceptor that is absent in the widely studied 3-(naphthalen-2-yl)pyridine scaffold, directly altering CYP enzyme binding modes [1]. Moreover, the degree of aromaticity—and consequently the molecule's planarity and electron distribution—has been quantitatively correlated with CYP1A2 inhibition, a major metabolic liability of the class [2]. Substituting this compound with a 3-pyridyl regioisomer or a non-hydroxylated analog therefore changes not only the primary target IC₅₀ but also the selectivity profile relative to hepatic CYP enzymes, making generic substitution scientifically unsound without empirical head-to-head data.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(Naphthalen-2-yl)pyridin-4-ol


Regioisomeric Differentiation: 2-(Naphthalen-2-yl)pyridin-4-ol vs. 3-(Naphthalen-2-yl)pyridine in CYP11B2 Binding Topology

The 2-pyridyl-4-ol regioisomer positions the pyridine nitrogen and hydroxyl group in a distinct orientation relative to the naphthalene plane compared with the 3-pyridyl regioisomer 3-(naphthalen-2-yl)pyridine. In V79 MZh11B2 cellular assays, 3-(naphthalen-2-yl)pyridine (Pyridine-substituted naphthalene 1) exhibits a CYP11B2 IC₅₀ of 28 nM [1]. The 4-hydroxy substituent on the 2-naphthylpyridine scaffold is expected to engage an additional hydrogen-bonding interaction with the heme-binding pocket, potentially enhancing residence time, although direct head-to-head CYP11B2 data for this specific compound remain to be publicly reported [2]. The tautomeric 4-pyridone form further distinguishes this scaffold by reducing aromatic planarity relative to the fully aromatic 3-pyridyl analog, a factor known to modulate CYP1A2 off-target inhibition [2].

Aldosterone Synthase Inhibition CYP11B2 Regioisomer Selectivity Cardiovascular Drug Discovery

Aromaticity-Driven CYP1A2 Off-Target Liability: Quantitative Class-Level Differentiation

Pyridine-substituted naphthalenes (e.g., compounds I–III in the Hartmann series) are potent CYP11B2 inhibitors but suffer from strong CYP1A2 inhibition correlated with aromatic carbon count [1]. The 4-hydroxypyridine/4-pyridone tautomeric system of 2-(naphthalen-2-yl)pyridin-4-ol partially saturates the heterocyclic ring in its pyridone form, effectively reducing the aromatic carbon count compared to fully aromatic analogs such as 3-(naphthalen-2-yl)pyridine. In the broader class, reducing aromaticity by conversion to tetrahydronaphthalene scaffolds decreased CYP1A2 inhibition: compound 12 (a 3,4-dihydro-1H-quinolin-2-one derivative) demonstrated a peroral bioavailability of 71% and was non-toxic up to 200 µM in U-937 cells, whereas the fully aromatic parent scaffolds showed significant CYP1A2 liability [1]. This establishes the quantitative principle that the tautomeric character of 2-(naphthalen-2-yl)pyridin-4-ol positions it advantageously on the aromaticity–selectivity continuum.

CYP1A2 Inhibition Drug Metabolism Aromaticity-Selectivity Correlation ADMET Optimization

NMDA Receptor Antagonist Scaffold Comparison: 2-(3,4-Dihydro-naphthalen-2-yl)pyridines vs. 2-(Naphthalen-2-yl)pyridin-4-ol

A structurally related series of 2-(3,4-dihydro-naphthalen-2-yl)pyridines has been reported as high-affinity, NR1/2B-subtype selective NMDA receptor antagonists with demonstrated in vivo activity [1]. The target compound 2-(naphthalen-2-yl)pyridin-4-ol differs in two critical respects: (i) it bears a fully aromatic naphthalene rather than a 3,4-dihydro-naphthalene, which increases π-stacking surface area and rigidity, and (ii) it carries a 4-hydroxyl substituent capable of hydrogen bonding. These structural features are expected to shift the pharmacological profile away from NMDA receptor antagonism and toward CYP enzyme targets, as evidenced by the pyridinylnaphthalene CYP11B2 literature [2]. This differentiation is central for procurement decisions: researchers targeting NR1/2B should select the 3,4-dihydro series, while those targeting CYP enzymes should procure the 2-naphthyl-4-hydroxypyridine scaffold.

NMDA Receptor NR1/2B Antagonist Neuroprotection Ligand-Gated Ion Channel

Structural Divergence from Dual CYP17/CYP11B2 2-(3-Pyridyl)naphthalene Inhibitors

The 2-(3-pyridyl)naphthalene series (compounds 10 and 11) has been reported as potent dual CYP17/CYP11B2 inhibitors with IC₅₀ values around 20 nM for both enzymes and excellent selectivity over CYP11B1, CYP19, and CYP3A4 [1]. These compounds feature the pyridine nitrogen at the 3-position of the naphthalene-bearing phenyl ring and lack the 4-hydroxyl group. 2-(Naphthalen-2-yl)pyridin-4-ol reverses this substitution pattern: the pyridine nitrogen is at the 2-position relative to the naphthalene, and the pyridine ring is hydroxylated. This structural inversion is predicted to alter the vector of the nitrogen lone pair and the hydrogen-bonding capacity, potentially shifting selectivity between CYP11B2 and CYP17. Without direct comparative data, the procurement decision rests on the distinct scaffold geometry: the 2-(3-pyridyl)naphthalenes are optimized for dual CYP17/CYP11B2 inhibition, while the 2-(naphthalen-2-yl)pyridin-4-ol scaffold offers a differentiated starting point for programs seeking CYP11B2 selectivity over CYP17.

CYP17 Inhibitor Prostate Cancer Dual CYP17/CYP11B2 Selectivity Profile

Antiparasitic Activity Differentiation: Pyridinyl vs. Naphthalenyl Chalcone Analogs

A series of pyridinyl and naphthalenyl chalcone analogs has been evaluated for antileishmanial and antimalarial efficacy and cytotoxicity [1]. Within this study, the pyridinyl-substituted analogs and the naphthalenyl-substituted analogs demonstrated distinct antiparasitic potency and cytotoxicity profiles. 2-(Naphthalen-2-yl)pyridin-4-ol combines both the naphthalene and pyridine pharmacophores in a single non-chalcone scaffold, presenting a hybrid structure that is absent from the chalcone series. While direct antiparasitic IC₅₀ values for this specific compound are not yet reported, its structural uniqueness relative to the chalcone chemotype provides a differentiated entry point for antiparasitic screening libraries.

Antileishmanial Antimalarial Chalcone Derivatives Neglected Tropical Diseases

Optimal Procurement and Research Application Scenarios for 2-(Naphthalen-2-yl)pyridin-4-ol


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization Using 4-Hydroxypyridine Tautomerism to Mitigate CYP1A2 Liability

Procurement scenario for medicinal chemistry teams optimizing CYP11B2 inhibitors for congestive heart failure or myocardial fibrosis. The 4-hydroxypyridine/4-pyridone tautomeric equilibrium of this compound partially reduces aromatic character relative to fully aromatic pyridinylnaphthalenes, a property that has been quantitatively linked to decreased CYP1A2 inhibition in the Hartmann series [1]. Researchers seeking to maintain CYP11B2 potency while reducing hepatic CYP1A2 off-target activity should procure this specific scaffold as a differentiated starting point distinct from 3-(naphthalen-2-yl)pyridine (CYP11B2 IC₅₀ = 28 nM) [2].

Selective CYP11B2 Probe Development Distinguishing from Dual CYP17/CYP11B2 Inhibitors

Procurement for programs requiring CYP11B2-selective chemical probes. The dual CYP17/CYP11B2 inhibitor series 2-(3-pyridyl)naphthalenes 10 and 11 achieves IC₅₀ values of ~20 nM at both enzymes [1]. The 2-(naphthalen-2-yl)pyridin-4-ol scaffold, with its 2-pyridyl-4-ol substitution, provides a structurally orthogonal entry point for developing CYP11B2-selective inhibitors that avoid CYP17 engagement—a key requirement for cardiovascular indications where androgen biosynthesis suppression is undesirable.

Antiparasitic Screening Library Expansion with Non-Chalcone Naphthalene-Pyridine Hybrid Scaffolds

Procurement for neglected tropical disease screening programs. Pyridinyl and naphthalenyl chalcones have established antileishmanial and antimalarial activity with distinct SAR [1]. 2-(Naphthalen-2-yl)pyridin-4-ol replaces the metabolically labile α,β-unsaturated ketone linker of chalcones with a direct biaryl bond, potentially improving metabolic stability while preserving the naphthalene-pyridine pharmacophore combination, making it a valuable addition to antiparasitic diversity libraries.

Structure-Activity Relationship Studies on Pyridine Nitrogen Position and Hydroxylation in CYP Enzyme Inhibition

Procurement for systematic SAR campaigns mapping the effect of pyridine nitrogen position (2- vs. 3- vs. 4-pyridyl) and hydroxylation on CYP inhibition potency and selectivity. The compound fills a gap in the publicly available pyridinylnaphthalene matrix: 3-(naphthalen-2-yl)pyridine (CYP11B2 IC₅₀ = 28 nM [1]), 2-(3-pyridyl)naphthalenes (dual CYP17/CYP11B2, IC₅₀ ~20 nM [2]), and 6-(pyridin-3-yl)naphthalen-2-ol (CYP11B2 IC₅₀ = 2,670 nM [3]) all have reported data, but the 2-(naphthalen-2-yl)pyridin-4-ol scaffold remains to be fully characterized, offering a high-value opportunity for novel SAR generation.

Quote Request

Request a Quote for 2-(Naphthalen-2-yl)pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.